(E,E)-3-chloromuconic acid is an important organic compound that belongs to the class of chlorinated muconic acids. It is primarily recognized for its role as an intermediate in the microbial degradation of chlorinated aromatic compounds, particularly in the context of environmental bioremediation. This compound is produced through various biological and chemical processes and has garnered attention due to its potential applications in both industrial and environmental contexts.
(E,E)-3-chloromuconic acid can be sourced from natural processes involving microbial metabolism, particularly from the degradation of chlorinated compounds such as chloronitrobenzene. Microorganisms such as Comamonas sp. strain CNB-1 have been identified to utilize this compound during the degradation of nitrobenzene and chloronitrobenzene, leading to the formation of 2-amino-5-chloromuconate as an intermediate product . Additionally, it can be synthesized through chemical reactions involving chlorinated aromatic substrates.
The synthesis of (E,E)-3-chloromuconic acid can occur through several methods:
Technical details regarding the purification process include filtration to remove insoluble by-products and chromatographic techniques to achieve high purity levels .
The molecular structure of (E,E)-3-chloromuconic acid consists of a hexadienoic acid backbone with a chlorine substituent at the third carbon position.
This structure indicates the presence of two carboxylic acid groups and a double bond configuration that is crucial for its reactivity.
(E,E)-3-chloromuconic acid participates in various chemical reactions:
These reactions are significant for understanding its environmental impact and potential for bioremediation applications.
The mechanism by which (E,E)-3-chloromuconic acid acts involves several enzymatic pathways:
These properties are crucial for handling and application in laboratory settings.
(E,E)-3-chloromuconic acid has several scientific uses:
(E,E)-3-Chloromuconic acid is systematically named (2E,4E)-3-chlorohexa-2,4-dienedioic acid, reflecting its conjugated diene system with chlorine at C3 and carboxylic acid groups at C1/C6. This nomenclature adheres to IUPAC stereochemical descriptors, where "E" denotes trans configuration across the double bonds. The compound is registered under CAS No. 22752-96-1 and Beilstein ID 2082660 [1] [10].
Isomeric diversity arises from geometric and positional variations:
Table 1: Isomeric Variants of 3-Chloromuconic Acid
| Isomer Type | IUPAC Name | CAS No. | Notable Characteristics | 
|---|---|---|---|
| (E,E) | (2E,4E)-3-chlorohexa-2,4-dienedioic acid | 22752-96-1 | Thermodynamically stable configuration | 
| (Z,Z) | (2Z,4Z)-3-chlorohexa-2,4-dienedioic acid | Not assigned | High steric strain | 
| cis,cis | (2Z,4Z)-3-chlorohexa-2,4-dienedioic acid | 39481-97-9 | Enzymatic substrate for cycloisomerases | 
| 2,4-Dichloro derivative | 2,4-Dichloro-cis,cis-muconate | Not assigned | Non-dehalogenating cycloisomerization product | 
The (E,E)-isomer adopts a planar backbone due to conjugation across C2–C3–C4, with the chlorine atom at C3 influencing bond polarization. Key structural parameters include:
Computational models (DFT/B3LYP/6-311G(d,p)) predict a van der Waals volume of 152.17 ų and rotatable bond count of 3, indicating moderate flexibility. The dipole moment (calculated: 4.2 D) reflects charge asymmetry from the electronegative chlorine [4] [10].
Table 2: Calculated Structural Parameters
| Parameter | Value | Method/Basis Set | 
|---|---|---|
| C3–Cl bond length | 1.76 Å | DFT/B3LYP/6-311G(d,p) | 
| C2=C3 bond length | 1.34 Å | DFT/B3LYP/6-311G(d,p) | 
| ∠C2–C3–Cl bond angle | 120.1° | DFT/B3LYP/6-311G(d,p) | 
| Van der Waals volume | 152.17 ų | Computational modeling | 
| Topological polar surface area | 74.60 Ų | Computational modeling | 
NMR Spectroscopy:
IR Spectroscopy:
Critical vibrations include:
UV-Vis Spectroscopy:
The extended π-system absorbs at λₘₐₓ = 260 nm (ε = 8,400 M⁻¹cm⁻¹) in aqueous solution, characteristic of conjugated dienes. Chlorine substitution induces a 15 nm bathochromic shift versus unsubstituted muconate [3] [4].
No experimental crystal structure of (E,E)-3-chloromuconic acid is reported, likely due to crystallization challenges from conformational flexibility. However, computational models suggest:
By contrast, cis,cis-3-chloromuconate intermediates in enzyme active sites adopt bent conformations, facilitating lactonization during biodegradation [3] [6].
Reactivity Differences:
Biochemical Implications:
Table 3: Comparative Reactivity of Chloromuconate Isomers
| Isomer | Enzyme System | Primary Product(s) | Dehalogenation | 
|---|---|---|---|
| 3-Chloro-cis,cis | Chloromuconate cycloisomerase | cis-Dienelactone | Yes (kₐₜₜ = 22 s⁻¹) | 
| 3-Chloro-cis,cis | Muconate cycloisomerase | Protoanemonin | No | 
| 2-Chloro-cis,cis | Muconate cycloisomerase | (+)-2-/5-Chloromuconolactone | No | 
| 2,4-Dichloro-cis,cis | TfdD variant K165A | 2-Chloro-cis-dienelactone | Partial | 
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